Methyl 4-chloro-5-fluorothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4ClFO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-fluorothiophene-2-carboxylate typically involves the introduction of chlorine and fluorine atoms into the thiophene ring. One common method is the halogenation of thiophene derivatives followed by esterification. The reaction conditions often require the use of halogenating agents such as chlorine or fluorine gas, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-chloro-5-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-chloro-5-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it often involves binding to specific receptors or enzymes, leading to a biological response. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-chloro-4-fluorothiophene-2-carboxylate
- Methyl 4-chloro-3-fluorothiophene-2-carboxylate
- Methyl 4-chloro-5-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C6H4ClFO2S |
---|---|
Molekulargewicht |
194.61 g/mol |
IUPAC-Name |
methyl 4-chloro-5-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 |
InChI-Schlüssel |
NBBRPYBJSLWUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(S1)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.